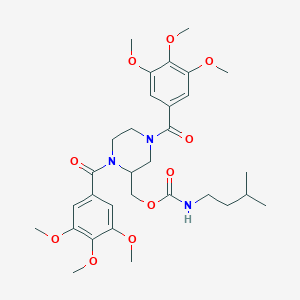

(E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate

Overview

Description

The compound “(E)-4-(3,4,5-Trimethoxystyryl)phenol” is a useful research chemical . It’s used in a variety of research applications .

Molecular Structure Analysis

The molecular formula for “(E)-4-(3,4,5-Trimethoxystyryl)aniline” is C17H19NO3 . The molecular weight is 285.34 .Physical And Chemical Properties Analysis

The boiling point for “(E)-4-(3,4,5-Trimethoxystyryl)phenol” is 440.2 °C . For “(E)-4-(3,4,5-Trimethoxystyryl)aniline”, the melting point is 135-136 °C, the predicted boiling point is 462.1±45.0 °C, and the predicted density is 1.155±0.06 g/cm3 .Scientific Research Applications

Preclinical and Clinical Diagnostic Applications

- Adenosine A2A Receptors Mapping : The compound has shown promise as a radioligand for mapping adenosine A2A receptors in the brain using positron emission tomography (PET), suggesting its potential application in neurological disorder diagnostics (Ishiwata et al., 2003); (Ishiwata et al., 2004).

Bioelectrochemical and Biosensing Developments

- Electron Transfer and Biosensor Development : The direct electron transfer (DET) between theophylline oxidase and electrode surfaces opens pathways for developing third-generation biosensors, indicating its potential in biochemical sensing applications (Christenson et al., 2004).

- Electrochemical Sensor for Theophylline Detection : Advanced electrochemical sensors have been developed using graphene-nanoclay hybrid electrodes for the quantification of theophylline, showcasing its utility in pharmaceutical analysis and environmental monitoring (Killedar et al., 2021).

Molecular Imprinting and Polymer Research

- Molecular Imprinting for Theophylline : Computational tools and molecular dynamics simulations have been used to understand the intermolecular interactions in molecular imprinting of theophylline, which could lead to the development of highly selective material for sensing and separation processes (Pavel & Lagowski, 2005); (Pavel & Lagowski, 2005).

Catalytic Activity and Environmental Applications

- Catalytic Reduction of Chromium (VI) : The compound has been utilized in the synthesis of PtAu nanospheres/reduced graphene oxide composites, demonstrating enhanced catalytic activity towards the reduction of toxic chromium (VI), indicating its potential in wastewater treatment and environmental remediation (Hu et al., 2017).

properties

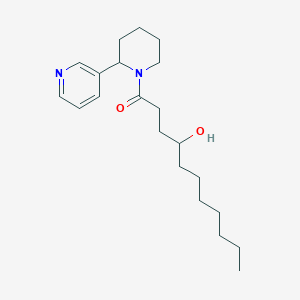

IUPAC Name |

1,3-dimethyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5/c1-21-16-14(17(23)22(2)18(21)24)19-13(20-16)7-6-10-8-11(25-3)15(27-5)12(9-10)26-4/h6-9H,1-5H3,(H,19,20)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIQNFNKBYWCNB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-8-(3,4,5-Trimethoxystyryl)theophylline hemihydrate | |

CAS RN |

147700-34-3 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-, (E)-, hydrate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147700343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)

![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)